Acute Oral Toxicity Advantage
Eterilate demonstrates significantly lower acute oral toxicity compared to its parent compound acetylsalicylic acid and the structural analog benorylate. In a direct comparative study using mice, eterilate was found to be 2.0–2.5 times less toxic than benorylate and acetylsalicylic acid, respectively, following oral administration [1]. The reported oral LD10 in rats is 7000 mg/kg [2].
| Evidence Dimension | Acute oral toxicity (relative toxicity factor) |
|---|---|
| Target Compound Data | Eterilate: 1× (reference) |
| Comparator Or Baseline | Benorylate: 2.0–2.5× more toxic; Acetylsalicylic acid: 2.0–2.5× more toxic |
| Quantified Difference | Eterilate is 2.0–2.5× less toxic |
| Conditions | Oral acute toxicity study in mice (exact dose and LD50 values not fully specified in abstract) |
Why This Matters
Lower acute toxicity translates to a wider safety margin in preclinical dosing, enabling higher administered doses to achieve therapeutic effects without reaching toxic thresholds.
- [1] Alonso S, Armijo M, Piña M. Experimental comparative study of acute toxicity and gastric tolerance of eterylate, benorylate and acetylsalicylic acid. Arch Farmacol Toxicol. 1978;4(3):349-56. PMID: 34365. View Source
- [2] Letelier CS, Grafulia FC. US Patent 4014921 (1977); cited in DrugFuture monograph for Etersalate. LD10 orally in rats: 7000 mg/kg. View Source
